(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
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Overview
Description
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions One common method starts with the preparation of the thiazolidine ring, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazolidine ring and the cyano group suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and cyano functionalities.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazolidine ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-(3-(4-chlorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- (Z)-ethyl 2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
Uniqueness
Compared to similar compounds, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a compound of interest due to its potential biological activities. This compound belongs to the thiazolidinone class, which has been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18BrN3O2S
- Molecular Weight : 426.33 g/mol
This compound features a thiazolidinone ring, which is known for its diverse biological activities.
Anticancer Activity
Research has shown that compounds containing thiazolidinone moieties exhibit significant anticancer properties. For instance, a study demonstrated that thiazolidinones could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.
Case Study : A specific investigation into similar thiazolidinones revealed that they could inhibit the proliferation of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis. The mechanism was attributed to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Antimicrobial Activity
Thiazolidinones have also been reported to possess antimicrobial properties. The presence of halogenated phenyl groups in this compound enhances its interaction with microbial targets.
Research Findings : A study evaluated the antimicrobial efficacy of various thiazolidinones against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones are known to inhibit various enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : The compound's structural features may facilitate binding to bacterial cell membranes, disrupting their integrity.
Data Summary
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-8-16(23)9-11-17)20(26)19(29-21)12-15-6-4-14(2)5-7-15/h4-11,19H,3,12H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPJVXRYATMGA-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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